molecular formula C5H5N3O2 B1625852 4-Methyl-5-nitropyrimidine CAS No. 99593-51-8

4-Methyl-5-nitropyrimidine

Cat. No. B1625852
CAS RN: 99593-51-8
M. Wt: 139.11 g/mol
InChI Key: JTNFCNXZXZMCBY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The use of continuous flow methodology minimizes the accumulation of highly energetic and potentially explosive nitration intermediates, ensuring safe scale-up of production .

Scientific Research Applications

Synthesis and Antibacterial Properties

4-Methyl-5-nitropyrimidine derivatives exhibit noteworthy antibacterial properties. A series of 2,4-diaryl-6-methyl-5-nitropyrimidines were synthesized using the Suzuki–Miyaura coupling method, showing significant activity against both Gram-positive and Gram-negative bacteria. In addition, these compounds demonstrated substantial antioxidant activity, comparable to that of vitamin C (Sura, Reddy, Reddy, & Vadde, 2013).

Ring Transformation and Synthesis

4-Methyl-5-nitropyrimidine serves as a versatile precursor for various chemical transformations. It undergoes ring transformations when reacted with carbonyl compounds, yielding diverse products like 4-pyridones, substituted pyrimidines, and functionalized 4-aminopyridines. These transformations highlight its utility as a synthetic equivalent of activated diformylamine and α-nitro-formylacetic acid, offering novel methods for preparing azaheterocycles (Nishiwaki et al., 2003).

Synthetic Utility in Pharmaceutical Chemistry

The compound's potential in drug development is notable. 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine, a close derivative, was used as a key building block in the synthesis of olomoucine, demonstrating its value in the regiocontrolled synthesis of complex molecules like highly substituted purines and related scaffolds (Hammarström et al., 2002).

Biological Activities and Derivative Synthesis

Derivatives of 4-Methyl-5-nitropyrimidine exhibit a range of biological activities. Novel derivatives were synthesized, showing moderate herbicidal, fungicidal, and anti-TMV (tobacco mosaic virus) activities in preliminary bioassays, underscoring the potential of these compounds in agricultural and pharmaceutical applications (De, 2005).

properties

IUPAC Name

4-methyl-5-nitropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O2/c1-4-5(8(9)10)2-6-3-7-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTNFCNXZXZMCBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=NC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60543408
Record name 4-Methyl-5-nitropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60543408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-5-nitropyrimidine

CAS RN

99593-51-8
Record name 4-Methyl-5-nitropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60543408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
ATM Marcelis, HC Van der Plas - The Journal of Organic …, 1986 - ACS Publications
… 4-Methoxy-5-nitropyrimidine (6d) yields pyridine 8a and nitrone 10b upon reaction with 2a, and from 4-methyl-5-nitropyrimidine (6h), the pyridines 8b and 8c, dihydroazetodiazocine 7e, …
Number of citations: 26 pubs.acs.org
VA Makarov, AL Sedov, MP Nemeryuk… - Pharmaceutical …, 1993 - Springer
… In a study of the reaction of 4-chloro-5-nitropyrimidine with dimethylmalonic ester and sodium hydride it was observed that the principal product is 4-methyl-5-nitropyrimidine [7]. AT the …
Number of citations: 1 link.springer.com
M TANAKA, Y MURAKAMI, H MORITA… - Chemical and …, 1985 - jstage.jst.go.jp
… of 2-methyl-3-nitrochromone (1) with guanidine, acetamidine and benzamidine readily gave the corresponding 2-substituted—6—(2-hydroxyphenyl)-4-methyl-5-nitropyrimidine (3a—c) …
Number of citations: 15 www.jstage.jst.go.jp
SM Banihashemi, H Hassani, J Lari - Russian Journal of Organic …, 2020 - Springer
… –Various derivatives of 2-chloro-4-methyl-5-nitropyrimidine were synthesized by the reaction of 2,4-dichloro-6-methyl-5-nitro pyrimidine with amines. The synthesized derivatives were …
Number of citations: 3 link.springer.com
AM Buzueva - Chemistry of Heterocyclic Compounds, 1970 - Springer
… The condensation of 2, 6-diehloro-4-methyl-5-nitropyrimidine with an excess of ethyleneimine and in benzene solution in the presence of … (I) and 2,6-dichloro-4-methyl-5-nitropyrimidine …
Number of citations: 3 link.springer.com
R Ricard, P Sauvage, CSK Wan… - The Journal of …, 1986 - ACS Publications
… 4-Methoxy-5-nitropyrimidine (6d) yields pyridine 8a and nitrone 10b upon reaction with 2a, and from 4-methyl-5-nitropyrimidine (6h), the pyridines 8b and 8c, dihydroazetodiazocine 7e, …
Number of citations: 46 pubs.acs.org
RS Karlinskaya, NV Khromov-Borisov… - Chemistry of …, 1970 - Springer
… It should be noted that 2,6-diamino-4-methyl-5-nitropyrimidine is also capable of azo coupling with p-nitrobenzenediazonium chloride at the methyl group [5]. …
Number of citations: 3 link.springer.com
RS Klein, M Lim, SYK Tam, JJ Fox - The Journal of Organic …, 1978 - ACS Publications
… ,5,6 or (b) from a 5-acylamino-4-methylpyrimidine by application of the Madelung indole synthesis utilizing strong base at high temperatures,7 or (c) from a 4-methyl-5-nitropyrimidine by …
Number of citations: 38 pubs.acs.org
AE Frissen, ATM Marcelis, HC Van der Plas - Tetrahedron, 1989 - Elsevier
Pyrimidines carrying an ω-alkyne side-chain -XCH 2 CH 2 CCH (X=O,N,S,SO,SO 2 ) at the 2 or 5 position undergo intramolecular inverse electron demand Diels-Alder reactions …
Number of citations: 57 www.sciencedirect.com
GM Timmis, I Cooke… - … Symposium‐Chemistry and …, 1957 - Wiley Online Library
For the synthesis of the corresponding 2-amino derivatives, the appropriate 2-chloro-6-pyrimidylamines (V) were treated with a hot alcoholic solution of ammonia to yield (VI) from which …
Number of citations: 0 onlinelibrary.wiley.com

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